molecular formula C5H3BrClN B124038 4-Bromo-2-chloropyridine CAS No. 73583-37-6

4-Bromo-2-chloropyridine

Cat. No.: B124038
CAS No.: 73583-37-6
M. Wt: 192.44 g/mol
InChI Key: ONHMWUXYIFULDO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-2-chloropyridine (CAS 73583-37-6) is a halogenated pyridine derivative with the molecular formula C₅H₃BrClN and a molecular weight of 192.43 g/mol . This compound features a pyridine ring substituted with bromine at the 4-position and chlorine at the 2-position, making it a versatile intermediate in organic synthesis. It is commercially available as a solid or liquid (stored at 0°C–6°C) and is sensitive to air . Its primary applications include serving as a precursor in palladium-catalyzed cross-coupling reactions, nucleophilic substitutions, and cyclization reactions to generate fused heterocycles or functionalized aromatic compounds .

Key physical properties include:

  • Melting Point: Not explicitly reported, but derivatives like 4-Amino-3-bromo-2-chloropyridine (CAS 215364-85-5) have a melting point of 112°C .
  • Spectral Data: ¹H NMR (CDCl₃) for derivatives shows characteristic peaks at δ 7.57 (d, J = 5.3 Hz) and 8.33 (d, J = 5.3 Hz) for the pyridine protons, confirming substitution patterns .

Preparation Methods

Sandmeyer Reaction: Diazotization and Bromination of 4-Amino-2-chloropyridine

The Sandmeyer reaction remains the most widely adopted method for synthesizing 4-bromo-2-chloropyridine due to its high regioselectivity and scalability. This two-step process involves diazotization of 4-amino-2-chloropyridine followed by copper-mediated bromination.

Reaction Mechanism and Regioselectivity

Diazotization initiates with the treatment of 4-amino-2-chloropyridine (3) with tert-butyl nitrite (tBuONO) in acetonitrile, generating a diazonium intermediate. The subsequent bromination employs copper(II) bromide (CuBr₂) to facilitate the displacement of the diazo group with bromine. Critically, the ortho-chlorine substituent directs electrophilic bromination to the para position, achieving >95% regioselectivity . Side products like 6-bromo-2-chloropyridine are minimized to <2% under optimized conditions .

Experimental Protocol and Optimization

The synthesis follows a standardized procedure :

  • Diazotization : A solution of 4-amino-2-chloropyridine (1.0 equiv) in acetonitrile (0.5 M) is added to a pre-cooled (0°C) mixture of CuBr₂ (1.2 equiv) and tBuONO (1.5 equiv) in acetonitrile (0.4 M).

  • Bromination : The reaction proceeds at 0°C for 1 hour, followed by gradual warming to room temperature over 16 hours.

  • Workup : Concentration under reduced pressure, aqueous ammonia extraction, and dichloromethane washing yield crude this compound (96% purity).

Key Parameters :

  • Temperature Control : Maintaining 0°C during diazotization prevents diazonium decomposition.

  • Solvent Choice : Acetonitrile enhances solubility of intermediates without side reactions.

  • Copper Source : CuBr₂ outperforms CuCl₂ or CuI in yield and selectivity .

Table 1: Sandmeyer Reaction Conditions and Outcomes

ParameterValueRoleSource
Starting Material4-Amino-2-chloropyridineDiazonium precursor
Diazotizing Agenttert-Butyl nitrite (1.5 eq)Generates diazonium intermediate
CatalystCuBr₂ (1.2 eq)Bromine transfer agent
SolventAcetonitrilePolar aprotic medium
Temperature0°C → 20°CControls reaction rate
Yield96%Isolated product

Alternative Bromination Strategies

While less prevalent, alternative methods explore direct bromination of 2-chloropyridine derivatives or cross-coupling approaches.

Melt Bromination of 2-Chloropyridine

Analogous to phenol bromination , melt-phase reactions involve heating 2-chloropyridine with elemental bromine at 60°C. However, this method suffers from poor regioselectivity (<70% para-bromination) and side product formation (e.g., 2,6-dibromopyridine) . Catalytic additives like triethylamine hydrochloride (3–6 wt%) marginally improve selectivity but require post-reaction distillation .

Friedel-Crafts Alkylation (Limited Applicability)

A patent detailing 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene synthesis via Friedel-Crafts alkylation highlights theoretical parallels for pyridine systems. However, pyridine’s electron-deficient ring resists electrophilic substitution, rendering this approach impractical for this compound.

Comparative Analysis of Synthetic Routes

Table 2: Method Comparison for this compound Synthesis

MethodYieldRegioselectivityScalabilityCost Efficiency
Sandmeyer Reaction 96%>95%IndustrialModerate
Melt Bromination <70%60–70%Pilot-scaleLow
Friedel-Crafts N/ANot applicableLab-scaleHigh

Advantages of Sandmeyer Route :

  • Regiochemical Control : Directed by ortho-chlorine, minimizing isomer formation.

  • Solvent Recovery : Acetonitrile is recyclable via distillation.

  • Catalyst Reusability : Copper residues can be precipitated and reused .

Limitations :

  • Diazonium Stability : Requires strict temperature control to prevent decomposition.

  • Byproduct Management : Hydrogen bromide gas necessitates scrubbing systems .

Industrial-Scale Considerations

Pharmaceutical manufacturers prioritize the Sandmeyer method for its reproducibility. Key adaptations include:

  • Continuous Flow Reactors : Mitigate exothermic risks during diazotization.

  • In Situ Quenching : Integrated ammonia scrubbers neutralize HBr emissions .

  • Catalyst Recycling : Copper residues are filtered and oxidized for reuse, reducing costs .

Chemical Reactions Analysis

4-Bromo-2-chloropyridine undergoes various types of chemical reactions, including:

Scientific Research Applications

Chemistry

4-Bromo-2-chloropyridine is extensively used as a building block in organic synthesis. It plays a crucial role in the development of complex organic molecules, particularly in:

  • Pharmaceuticals: It is utilized to synthesize various drug candidates.
  • Agrochemicals: The compound is involved in developing pesticides and herbicides.

Biology

In biological research, this compound is employed to create biologically active molecules. Notable applications include:

  • Drug Development: Used as a precursor for synthesizing therapeutic agents with potential anticancer properties.
  • Proteomics Research: Its utility in proteomics highlights its importance in studying protein interactions and functions .

Medicine

This compound has been investigated for its potential in developing new drugs. Case studies have demonstrated its effectiveness in:

  • Antitumor Activity: Research indicates that derivatives of this compound exhibit significant antitumor properties .
  • Therapeutic Agents: It has been explored for synthesizing compounds targeting various diseases.

Industry

The compound is also valuable in industrial applications, where it serves as an intermediate for producing specialty chemicals. Its versatility allows for use in:

  • Chemical Manufacturing: It aids in creating various chemical intermediates essential for industrial processes.
  • Agricultural Chemicals: Its role in synthesizing agrochemicals contributes to agricultural productivity.

Case Studies

  • Antitumor Activity Study:
    • Researchers synthesized novel chiral derivatives from this compound, demonstrating notable antitumor effects against specific cancer cell lines. The study highlighted the compound's potential as a lead structure for drug development .
  • Palladium-Catalyzed Synthesis:
    • A study showcased the use of this compound in palladium-catalyzed reactions to synthesize substituted azafluorenones. The process utilized both halogen substituents effectively, resulting in high yields of the desired products.

Mechanism of Action

The mechanism of action of 4-Bromo-2-chloropyridine in chemical reactions involves the activation of the pyridine ring through the electron-withdrawing effects of the bromine and chlorine atoms. This activation facilitates various substitution and coupling reactions by making the ring more reactive towards nucleophiles and catalysts . The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.

Comparison with Similar Compounds

Structural Isomers and Halogen Position Effects

2-Bromo-4-chloropyridine

  • CAS : 73583-38-7 (inferred from ).
  • Applications : Used as a starting material in synthetic routes targeting C2 functionalization of pyridine .
  • Reactivity : The bromine at the 2-position directs nucleophilic substitution differently compared to 4-bromo-2-chloropyridine, leading to divergent reaction pathways. For example, Suzuki-Miyaura couplings at the 4-position are sterically hindered in 2-bromo-4-chloropyridine .

3-Bromo-5-chloropyridine

  • CAS : 73583-39-6.
  • Properties : Similar molecular weight (192.43 g/mol) but distinct substitution pattern. The meta-arrangement of halogens reduces electronic conjugation, lowering reactivity in cross-coupling reactions compared to para-substituted analogs .

3-Bromo-2-chloropyridine

  • CAS : 52200-48-3.
  • Applications : Used in synthesizing agrochemicals and pharmaceuticals. The ortho-substitution of bromine and chlorine enhances steric hindrance, slowing down aromatic substitution reactions relative to this compound .

Functionalized Derivatives

4-Amino-3-bromo-2-chloropyridine

  • CAS : 215364-85-4.
  • Properties : Molecular weight 207.46 g/mol; white powder with a melting point of 112°C .
  • Reactivity: The amino group at the 4-position enables Buchwald-Hartwig amination and facilitates interactions in catalytic systems, unlike the parent compound .
  • Applications : Key intermediate in synthesizing kinase inhibitors and bioactive heterocycles .

4-Bromo-2-chloronicotinic Acid Derivatives

  • Example : Methyl 4-bromo-2-chloronicotinate.
  • Synthesis : Derived from this compound via carboxylation and esterification. The carboxylic acid group enhances solubility and enables peptide coupling .

Cross-Coupling Reactions

This compound undergoes Suzuki-Miyaura couplings with aryl boronic acids at the bromine site, yielding biarylpyridines. For example, reaction with 3-methoxybenzoyl groups achieved a 31% yield , while coupling with 2-methoxybenzoic acid under ruthenium catalysis gave 65% yield . In contrast, 3-bromo-5-chloropyridine shows lower efficiency in such reactions due to electronic deactivation .

Nucleophilic Aromatic Substitution (NAS)

The chlorine at the 2-position is highly susceptible to NAS. For instance, reaction with 4-amino-1-benzylpiperidine under palladium catalysis yielded 2-amino-4-phenylpyridine derivatives . Comparatively, 2-bromo-4-chloropyridine requires harsher conditions for NAS due to the electron-withdrawing bromine at the ortho position .

Commercial and Industrial Relevance

Pricing and Availability

Compound CAS Price (25 g) Purity Storage Conditions
This compound 73583-37-6 JPY 15,500 >96% 0°C–6°C
3-Bromo-5-chloropyridine 73583-39-8 JPY 14,000 >95% 0°C–6°C
3-Bromo-2-chloropyridine 52200-48-3 JPY 11,500 >98% 0°C–6°C

Biological Activity

4-Bromo-2-chloropyridine (CAS Number: 73583-37-6) is an organic compound belonging to the pyridine family, characterized by the presence of bromine and chlorine substituents. This compound has garnered significant attention in medicinal chemistry due to its diverse biological activities and applications in the synthesis of pharmaceuticals and agrochemicals.

  • Molecular Formula : C5_5H3_3BrClN
  • Molecular Weight : 192.44 g/mol
  • Melting Point : 27 °C
  • Boiling Point : 226.6 °C
  • Density : 1.7 g/cm³
  • Flash Point : 90.9 °C

Biological Applications

This compound serves as a versatile intermediate in the synthesis of various biologically active compounds, including:

  • Pharmaceuticals : It is utilized in the development of drugs targeting specific biological pathways.
  • Agrochemicals : The compound is involved in synthesizing pesticides and herbicides, enhancing agricultural productivity.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties against various pathogens. A study demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for antibiotic development .

Anticancer Properties

Preliminary studies have shown that derivatives of this compound possess anticancer activity. For instance, modifications to the pyridine ring have led to compounds that inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest .

Case Study: Synthesis of Floyocidin B

A prominent case study involved the total synthesis of floyocidin B, where this compound was used as a key intermediate. The regioselective functionalization strategies employed in this synthesis highlight the compound's utility in creating complex molecular architectures with potential therapeutic applications .

Structure-Activity Relationship (SAR)

The structure-activity relationship of this compound has been extensively studied to optimize its biological activity. Key findings include:

  • Substituent Effects : The position and nature of substituents on the pyridine ring significantly influence biological activity. For example, introducing electron-withdrawing groups can enhance antimicrobial efficacy.
Substituent PositionBiological ActivityReference
4-positionIncreased potency against bacteria
5-positionEnhanced anticancer activity

Toxicological Considerations

While this compound shows promising biological activities, it is essential to consider its toxicity profile:

  • Acute Toxicity : Classified as harmful if swallowed, it can cause skin irritation and serious eye damage.
  • Safety Precautions : Proper handling procedures must be followed to mitigate exposure risks, including using personal protective equipment (PPE) when working with this compound .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 4-Bromo-2-chloropyridine, and how do reaction conditions impact yield?

Two primary synthetic strategies are documented:

  • Route 1: Starting with 2-bromo-4-chloropyridine, functionalization occurs at the C2 position of the pyridine ring.
  • Route 2: Using this compound as the starting material, synthesis begins at the C4 position. Reaction conditions (e.g., temperature, catalysts) significantly affect yields, as seen in the preparation of 1-(2-chloropyridin-4-yl)-1H-pyrazole, where a 60% yield was achieved after 24 hours .
  • Key factors include solvent choice, reaction time, and halogen reactivity (Br vs. Cl), which influence substitution patterns and byproduct formation.

Q. How is this compound characterized to confirm purity and structural integrity?

Spectroscopic methods are critical:

  • NMR : 1^1H NMR (300 MHz, CDCl3_3) reveals distinct signals for aromatic protons (δ 6.55–8.42 ppm), with coupling constants (J values) confirming substitution patterns .
  • HRMS : Exact mass analysis (e.g., [M+H]+^+ = 180.0328) validates molecular composition .
  • Purity assessment : High-performance liquid chromatography (HPLC) or gas chromatography (GC) with >95% purity thresholds is recommended, as per commercial grade specifications .

Advanced Research Questions

Q. How does the halogen positioning in this compound influence regioselectivity in cross-coupling reactions?

The Br and Cl substituents create distinct electronic environments:

  • Bromine (C4) is more reactive in Suzuki-Miyaura couplings due to lower bond dissociation energy compared to chlorine (C2). Computational studies (e.g., DFT) can predict activation barriers for bond cleavage .
  • In nucleophilic aromatic substitution, the electron-withdrawing Cl at C2 directs incoming nucleophiles to the C4 position. This regioselectivity is exploited in synthesizing fluorescent probes and heterocycles .

Q. What computational approaches are used to predict the reactivity of this compound in metallation reactions?

Density Functional Theory (DFT) calculates:

  • CH acidity : Deprotonation energies at specific positions guide metallation site selection. For example, pyrazole derivatives synthesized from this compound show preferential deprotonation at pyridinic C-H bonds .
  • Reaction pathways : Transition state modeling optimizes conditions for C–C bond formation in palladium-catalyzed reactions .

Q. What analytical challenges arise when tracking this compound in complex reaction mixtures?

  • Degradation : Halogenated pyridines may decompose under harsh conditions (e.g., high temperature), requiring real-time monitoring via LC-MS .
  • Byproduct identification : Multi-dimensional NMR (e.g., 1^1H-13^13C HSQC) or tandem mass spectrometry (MS/MS) distinguishes regioisomers, such as 3-bromo-2-chloropyridine, which share similar fragmentation patterns .

Q. How is this compound utilized in designing fluorescence probes for enzymatic activity?

  • The compound serves as a scaffold for γ-glutamyltranspeptidase (GGT) probes. A γ-Glu fragment is attached to the pyridine core, enabling enzyme-activated fluorescence. The halogen atoms stabilize the excited state, enhancing probe sensitivity .
  • Optimization involves adjusting substituent positions (e.g., arylvinyl groups) to balance fluorescence quantum yield and enzyme recognition .

Q. Methodological Considerations

  • Storage : Store at 0–6°C to prevent decomposition, as halogenated pyridines are sensitive to light and heat .
  • Safety : Classified as hazardous (e.g., [危]4-3-III in Japanese regulations) due to potential toxicity; use fume hoods and personal protective equipment .

Properties

IUPAC Name

4-bromo-2-chloropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3BrClN/c6-4-1-2-8-5(7)3-4/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONHMWUXYIFULDO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=C1Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3BrClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20397267
Record name 4-Bromo-2-chloropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20397267
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.44 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73583-37-6
Record name 4-Bromo-2-chloropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20397267
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Bromo-2-chloropyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

4-Bromo-2-chloropyridine
4-Bromo-2-chloropyridine
4-Bromo-2-chloropyridine
4-Bromo-2-chloropyridine
4-Bromo-2-chloropyridine
4-Bromo-2-chloropyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.